Antipyrinyl-4-peroxide
Overview
Description
Antipyrinyl-4-peroxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of antipyrine, a well-known analgesic drug that has been used for decades to alleviate pain and fever. The peroxide group in antipyrinyl-4-peroxide is responsible for its unique properties, which make it a valuable tool for researchers in various fields.
Scientific Research Applications
Antimicrobial Properties
Antipyrinyl-4-peroxide derivatives have been investigated for their antimicrobial properties. A study synthesized various antipyrin analogues and tested their efficacy against a range of microbial strains. One compound, in particular, showed significant antimicrobial activity against pathogens like S. flexneri, K. pneumonia, M. luteus, S. mitis, B. subtilis, and S. aureus, suggesting potential for new antimicrobial agent development (Sahoo & Paidesetty, 2017).
Peroxiredoxin Regeneration
Research has highlighted the role of antipyrinyl-4-peroxide in peroxiredoxin regeneration, an enzyme crucial for metabolizing peroxides. The study discusses sestrins, proteins whose expression is influenced by p53 and are vital for regenerating peroxiredoxins, thus maintaining the antioxidant defense system. This indicates antipyrinyl-4-peroxide's potential in oxidative stress research (Budanov et al., 2004).
Electrochemical Detection and Sensing
The compound has been used in the development of biosensors. For instance, a study utilized the catalytic coupling reaction between 4-amino antipyrine and an aniline derivative for electrochemical detection of horseradish peroxidase, showcasing its application in sensitive detection methods (Degrand et al., 2001).
Antiviral Activity
A study on tocopherylquinones, synthesized using antipyrinyl-4-peroxide, demonstrated the antiviral properties of these compounds against influenza A virus. This suggests its potential in antiviral drug research (Saladino et al., 2008).
Chemiluminescent Methods in Biochemical Research
Antipyrinyl-4-peroxide has been involved in chemiluminescent methods, particularly in studying the dynamics of peroxide oxidation and antioxidant enzyme activity in biological systems. This has applications in experimental oncology and radiobiology (Druzhina & Moiseev, 2005).
Biomimetic Sensing and Analysis
The compound has been explored in the development of biomimetic sensors for detecting hydrogen peroxide and glucose in biological media, highlighting its relevance in non-enzymatic sensing technologies (Peng et al., 2020).
Water Treatment and Environmental Applications
Antipyrinyl-4-peroxide has been studied for its role in water treatment technologies, particularly in the degradation of pollutants like antipyrine in water systems. This highlights its potential in environmental remediation (Davididou et al., 2017).
properties
IUPAC Name |
4-hydroperoxy-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8-10(16-15)11(14)13(12(8)2)9-6-4-3-5-7-9/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHVTMZSBSBTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219193 | |
Record name | Antipyrinyl-4-peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antipyrinyl-4-peroxide | |
CAS RN |
69124-27-2 | |
Record name | Antipyrinyl-4-peroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069124272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antipyrinyl-4-peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.